molecular formula C14H15N5OS B2411734 5-propyl-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 891124-59-7

5-propyl-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Cat. No.: B2411734
CAS No.: 891124-59-7
M. Wt: 301.37
InChI Key: XIIFAELWRNYUEI-UHFFFAOYSA-N
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Description

5-propyl-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

The synthesis of 5-propyl-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine derivatives with nitriles in the presence of a catalyst such as CuO_x_-ZnO/Al_2_O_3-TiO_2 . Another approach includes the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers like NaOCl or Pb(OAc)4 . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

5-propyl-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one can undergo various chemical reactions, including:

Scientific Research Applications

5-propyl-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-propyl-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit key enzymes or receptors involved in disease pathways. For example, it can act as an inhibitor of c-Met kinase, a target in cancer therapy . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and thereby inhibiting cancer cell proliferation.

Comparison with Similar Compounds

Similar compounds to 5-propyl-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one include:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

5-propyl-3-(pyridin-3-ylmethylsulfanyl)-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5OS/c1-2-4-11-7-12(20)16-13-17-18-14(19(11)13)21-9-10-5-3-6-15-8-10/h3,5-8H,2,4,9H2,1H3,(H,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIIFAELWRNYUEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC2=NN=C(N12)SCC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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